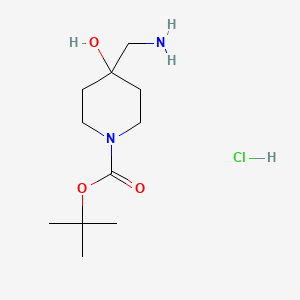

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4-aminomethyl-1-tert-butoxycarbonyl-piperidin-4-ol hydrochloride exhibits a complex three-dimensional structure characterized by multiple conformational degrees of freedom. The piperidine ring adopts a chair conformation, as evidenced by structural studies of related piperidine derivatives, where the six-membered ring maintains optimal bond angles and minimal steric interactions. The quaternary carbon center at position 4 of the piperidine ring creates a sterically demanding environment that influences the overall molecular geometry and intermolecular interactions within the crystal lattice.

Crystallographic analysis reveals that the compound crystallizes with specific hydrogen bonding patterns characteristic of hydrochloride salts of amino-substituted heterocycles. The protonated aminomethyl group forms ionic interactions with the chloride counterion, while the hydroxyl functionality participates in additional hydrogen bonding networks. These intermolecular interactions are crucial for determining the solid-state packing arrangement and contribute to the compound's physical properties.

The tert-butoxycarbonyl protecting group adopts an extended conformation that minimizes steric clashes with the piperidine ring substituents. The carbonyl oxygen of the carbamate functionality may participate in weak intermolecular interactions, further stabilizing the crystal structure. The spatial arrangement of the aminomethyl and hydroxyl substituents at the 4-position creates a specific three-dimensional topology that influences both the compound's reactivity and its potential biological interactions.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃·HCl | - |

| Molecular Weight | 266.77 g/mol | - |

| Heavy Atom Count | 17 | - |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 4 | - |

Eigenschaften

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMSEJCIOXCEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride typically involves the protection of piperidine followed by functional group transformations. One common method includes:

Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Functional Group Transformation: The protected piperidine is then subjected to various functional group transformations to introduce the aminomethyl and hydroxyl groups. This may involve reactions such as alkylation, reduction, and oxidation under controlled conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Overview:

In synthetic chemistry, 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is utilized as an intermediate for synthesizing complex organic molecules. Its ability to facilitate the formation of various derivatives makes it invaluable in the development of new pharmaceuticals.

Key Applications:

- Pharmaceutical Synthesis: It serves as a precursor for numerous biologically active compounds.

- Complex Molecule Construction: Researchers leverage its properties to create intricate molecular architectures that exhibit enhanced biological activity.

Case Study Example:

A study demonstrated the synthesis of bromodomain inhibitors using this compound, showcasing its role in developing anti-cancer therapies. The synthesis involved utilizing Boc protection strategies to enhance the stability and reactivity of piperidine derivatives .

Drug Development

Overview:

The compound plays a critical role in drug formulation, particularly for neurological disorders due to its ability to cross the blood-brain barrier.

Key Applications:

- Neurological Disorders: It is pivotal in designing compounds aimed at treating conditions such as Alzheimer's disease and multiple sclerosis.

- Antitumor Agents: The compound has been integrated into formulations targeting cancer cell proliferation.

Data Table: Drug Development Applications

| Disease Area | Compound Role | Examples of Use |

|---|---|---|

| Neurological Disorders | Precursor for CNS-active drugs | Alzheimer’s disease treatments |

| Cancer | Synthesis of antitumor agents | Bromodomain inhibitors |

Bioconjugation

Overview:

Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is essential for targeted drug delivery systems.

Key Applications:

- Targeted Delivery Systems: The compound is used to create conjugates that enhance the specificity and efficacy of drug delivery.

- Diagnostic Applications: It aids in the development of imaging agents that can be used in medical diagnostics.

Case Study Example:

Research focused on developing bioconjugates using Boc-protected piperidine derivatives highlighted their potential in enhancing the delivery and efficacy of therapeutic agents against specific targets .

Research on Enzyme Inhibition

Overview:

The compound is employed in studies aimed at understanding enzyme inhibition mechanisms, particularly relevant in developing treatments for diseases like cancer and metabolic disorders.

Key Applications:

- Enzyme Inhibitors Development: It has been utilized to synthesize inhibitors targeting specific enzymes involved in disease pathways.

- Mechanistic Studies: Researchers investigate how these inhibitors affect enzyme activity, providing insights into potential therapeutic strategies.

Data Table: Enzyme Inhibition Studies

| Enzyme Targeted | Compound Role | Therapeutic Implications |

|---|---|---|

| Various Metabolic Enzymes | Inhibitor synthesis | Potential treatments for metabolic diseases |

| Cancer-related Enzymes | Mechanistic studies | Insights into cancer therapy |

Wirkmechanismus

The mechanism of action of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological system being studied. For example, it may inhibit aspartic acid protease or kinesin spindle protein, affecting cellular processes such as protein degradation or cell division.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Core structure : Piperidine ring (C₅H₁₀N).

- Substituents: Boc group (C₄H₉O₂) at the 1-position (N-protection). Aminomethyl (CH₂NH₂) and hydroxyl (OH) groups at the 4-position. Hydrochloride salt (HCl) for improved solubility.

Hypothetical Molecular Formula: Based on structural analysis, the molecular formula is estimated as C₁₀H₂₁ClN₂O₃ (calculated by combining Boc-protected piperidine (C₉H₁₉NO₂) with CH₂NH₂, OH, and HCl). Molecular weight is approximated at 254.7 g/mol, though exact values require experimental confirmation.

Synthetic Routes :

Synthesis typically involves Boc protection of piperidine derivatives, followed by functionalization at the 4-position. For example, describes Boc deprotection and subsequent reactions under acidic conditions, highlighting methodologies applicable to this compound .

The following table compares 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride with structurally related piperidine derivatives, emphasizing substituents, molecular properties, and applications.

Notes: *Hypothetical values due to lack of direct experimental data for the target compound.

Key Structural and Functional Differences:

Boc vs. Methyl Protection :

- Boc (tert-butoxycarbonyl) in the target compound and provides superior stability under basic conditions compared to methyl groups (). This makes Boc-protected derivatives preferable in multi-step syntheses .

- Methyl groups () reduce steric hindrance but offer less protection for reactive amines .

Hydrochloride Salt :

- All listed hydrochlorides exhibit improved solubility in polar solvents compared to free bases, critical for bioavailability in drug formulations .

Aminomethyl vs. Anilino: The aminomethyl group (target compound, ) allows for versatile alkylation or acylation reactions, whereas the anilino group () enables aromatic interactions in opioid receptor binding .

Biologische Aktivität

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride (CAS No. 1303968-14-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in the synthesis of amines and plays a crucial role in enhancing the stability and solubility of the compound.

The structural formula of this compound can be represented as follows:

Key Characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 218.70 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine ring structure allows for effective binding to these targets, while the amino and hydroxyl groups enhance its binding affinity.

Biological Activities

Research indicates that compounds related to piperidine derivatives exhibit diverse biological activities, including:

- Anticancer Activity : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuroprotective Effects : Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation .

- Antiviral Properties : Recent investigations have identified piperidine-based compounds as inhibitors of viral proteases, suggesting potential applications in antiviral therapies .

Case Studies

Several studies highlight the biological relevance of piperidine derivatives:

- Study on Anticancer Activity : A study evaluated the anticancer efficacy of a series of piperidine derivatives, finding that certain modifications led to enhanced potency against various cancer cell lines, with IC50 values indicating significant cytotoxic effects .

- Neuroprotective Study : Another research focused on the development of dual inhibitors targeting AChE and BuChE, revealing that modifications to the piperidine structure could enhance brain exposure and improve therapeutic outcomes in Alzheimer’s models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Q & A

Q. Discrepancies in reported yields for aminomethylation: What factors are underreported?

- Key Variables :

- Amine Basicity : Protonation of the piperidine nitrogen reduces nucleophilicity; pre-activate with TEA or DIPEA .

- Solvent Polarity : Higher yields in polar aprotic solvents (DMF > THF) due to improved reagent solubility .

Safety & Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.